molecular formula C12H20N2O B13324787 N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine

Cat. No.: B13324787
M. Wt: 208.30 g/mol
InChI Key: PVUXLNZZLXTTJH-UHFFFAOYSA-N
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Description

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine typically involves the reaction of 3-methylcyclopentan-1-amine with a dimethyl-1,2-oxazole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, ensures the consistency and quality of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can interact with the active site of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine
  • N-[(Dimethyl-1,2-oxazol-4-yl)methyl]cyclohexanamine
  • N-[(Dimethyl-1,2-oxazol-4-yl)methyl]cyclobutanamine

Uniqueness

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine is unique due to its specific structural features, such as the presence of a cyclopentane ring and the dimethyl-1,2-oxazole moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine

InChI

InChI=1S/C12H20N2O/c1-8-4-5-11(6-8)13-7-12-9(2)14-15-10(12)3/h8,11,13H,4-7H2,1-3H3

InChI Key

PVUXLNZZLXTTJH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCC2=C(ON=C2C)C

Origin of Product

United States

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